4-Fluoro-2-methoxy-N-methylaniline hydrochloride
Overview
Description
4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol . This compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 2nd position, and an N-methylamino group directly attached to the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride typically involves multiple steps. One common method includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.
Methylation: The amine group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be replaced by stronger nucleophiles under appropriate conditions.
Alkylation: The N-methylamino group can undergo further alkylation reactions depending on the reaction conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different intermediates and products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Alkylation: Alkyl halides like methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or iron and hydrochloric acid.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.
Alkylation: Further alkylated amines.
Oxidation: Quinone imine intermediates.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
4-Fluoro-2-methoxy-N-methylaniline hydrochloride has several scientific research applications:
Intermediate in Organic Synthesis: It is used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.
Studies on Fluorinated Aromatic Amines: Research explores the impact of fluorine substitution on the properties and bioactivity of these molecules.
Reference Standard: Due to its well-defined structure, it is used as a reference standard in research involving similar aromatic amines.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride involves its interaction with various molecular targets and pathways . For instance, flavin-containing monooxygenase 1 (FMO1) mediates the formation of a reactive intermediate through carbon oxidation coupled with defluorination, leading to the formation of 4-N-methylaminophenol . This intermediate can further participate in various biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
4-Fluoro-2-methoxy-N-methylaniline hydrochloride can be compared with other similar compounds, such as :
4-Fluoro-2-methylaniline: Similar structure but lacks the methoxy group.
4-Fluoro-N-methylaniline: Similar structure but lacks the methoxy group and has different substitution patterns.
2-Fluoro-4-methylaniline: Similar structure but with different positions of the fluorine and methyl groups.
Properties
IUPAC Name |
4-fluoro-2-methoxy-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGAVKIOINBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681971 | |
Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-84-7 | |
Record name | Benzenamine, 4-fluoro-2-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methoxy-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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